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UBP608

NMDA receptor Subunit selectivity GluN2A

Non-selective NMDAR inhibitors obscure subunit-specific roles in synaptic plasticity and excitotoxicity. UBP608 (CAS 2199-87-3), a selective GluN2A negative allosteric modulator, solves this challenge by enabling precise pharmacological isolation of GluN2A-containing receptors. - 23-fold selectivity for GluN2A over GluN2D, vs pan-inhibitors like UBP618 - Ideal negative control for NMDAR PAMs (e.g., UBP714) due to shared coumarin scaffold - Validated for LTP/LTD studies, ischemic neuroprotection, and SAR-driven drug discovery Available in ≥98% purity with global shipping.

Molecular Formula C10H5BrO4
Molecular Weight 269.05 g/mol
CAS No. 2199-87-3
Cat. No. B1682678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUBP608
CAS2199-87-3
SynonymsUBP608;  UBP-608;  UBP 608.
Molecular FormulaC10H5BrO4
Molecular Weight269.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C=C(C(=O)O2)C(=O)O
InChIInChI=1S/C10H5BrO4/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4H,(H,12,13)
InChIKeyXFQHPAXNKDYMOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





UBP608: GluN2A-Selective NAM Overview


UBP608 (CAS 2199-87-3), chemically 6-bromocoumarin-3-carboxylic acid, is a negative allosteric modulator (NAM) of the N-methyl-D-aspartate receptor (NMDAR) family [1]. It belongs to a class of carboxylated aromatic compounds that modulate NMDAR function via a distinct allosteric site, separate from the orthosteric glutamate and glycine binding domains, the ion channel pore, or the N-terminal regulatory domain [2]. Its primary scientific utility arises from its selective inhibition of GluN1/GluN2A-containing NMDARs, a profile that distinguishes it from non-selective pan-inhibitors and positive allosteric modulators within the same structural family [3].

GluN2A Subunit-Selective Tool Negative allosteric modulator (NAM) with reported selectivity for GluN1/GluN2A-containing NMDARs. Fits pathway-dissection studies requiring subunit-specific inhibition.
Allosteric Modulation Workflow Acts at a distinct allosteric site separate from orthosteric glutamate/glycine domains and the ion channel pore. Enables NMDAR modulation without direct competition at primary binding sites.
Coumarin Scaffold Identity Coumarin-3-carboxylic acid chemotype with 6-bromo substitution. Distinguished from naphthoic acid-based NMDAR modulators; scaffold class may support distinct selectivity SAR. Chemotype context: reported selectivity profile is scaffold-dependent.

Why UBP608 Substitution Fails


Substituting UBP608 with a generic 'NMDA modulator' is scientifically invalid due to profound functional and selectivity divergence among in-class compounds. NMDAR modulators can be negative allosteric modulators (NAMs) like UBP608, positive allosteric modulators (PAMs) like its direct derivative UBP714, or exhibit mixed actions like UBP512 [1]. Furthermore, selectivity among GluN2 subunits (A, B, C, D) varies dramatically; UBP608 is a GluN2A-selective NAM, while UBP618 is a potent, non-selective pan-inhibitor, and TCN201 is a highly potent GluN2A-selective antagonist [2][3]. These differences in mode of action and subunit preference dictate experimental outcomes and cannot be bridged by simply using any compound labeled as an 'NMDA modulator'. The quantitative evidence below details these critical, procurement-relevant differentiations.

Risk Dimension
UBP608 (This Product)
Analog May Differ
Functional Mode
Negative Allosteric Modulator (NAM) Suppresses GluN2A-mediated currents.
UBP714 (PAM) A single methyl substitution converts function to positive modulation. Potentiation may produce opposite pathway outcomes.
Subunit Selectivity
GluN2A-Selective Reported 23-fold preference for GluN2A over GluN2D. Enables subunit-specific pathway interrogation.
UBP618 (Pan-Inhibitor) Non-selective across all GluN2 subunits. Subunit-specific interpretation may be confounded; selectivity context may not transfer.
Chemical Scaffold
Coumarin-3-carboxylic Acid 6-Bromo substitution supports GluN2A selectivity profile. Scaffold-dependent binding mode reported.
UBP618 / UBP628 (Naphthoic Acid) 2-Naphthoic acid core with broader subunit promiscuity. Scaffold-class mismatch may shift selectivity interpretation.

UBP608 Evidence: Analog Comparison


GluN2A Subunit Selectivity Profile

UBP608 exhibits a distinct subunit selectivity profile, preferentially inhibiting GluN1/GluN2A-containing NMDARs. This is in stark contrast to the non-selective pan-inhibitor UBP618, which lacks subunit discrimination. The selectivity is quantified as a 23-fold preference for GluN2A over GluN2D [1]. This profile positions UBP608 as a tool for dissecting GluN2A-specific contributions in complex systems, where non-selective agents would confound interpretation.

GluN2A Subunit Selectivity
Head-to-head
23-fold selectivity for GluN2A over GluN2D
UBP618 comparator: no subunit discrimination (similar IC50 across all GluN2 subunits)
Supports GluN2A-specific pathway interpretation in complex neuronal systems.
Data from recombinant NMDARs in Xenopus oocytes; TEVC electrophysiology.
NMDA receptor Subunit selectivity GluN2A Negative allosteric modulator

Functional Mode: NAM vs. PAM

A single chemical modification—4-methyl substitution of UBP608—yields UBP714, which converts the compound's functional activity from a negative allosteric modulator (NAM) to a positive allosteric modulator (PAM) at recombinant GluN1/GluN2 receptors [1][2]. Specifically, while UBP608 inhibits responses (e.g., 89.3% inhibition at 100 µM for GluN2A), UBP714 potentiates responses (e.g., -17.0% inhibition, indicating potentiation, for GluN2A at the same concentration) [2]. This functional inversion is a critical procurement consideration; using UBP714 as a substitute for UBP608 would lead to diametrically opposed experimental outcomes.

NAM vs. PAM Functional Mode
Head-to-head
UBP608 NAM: 89.3% inhibition at 100 µM
UBP714 PAM: -17.0% inhibition (potentiation) at 100 µM for GluN1/GluN2A
Functional mode inversion from NAM to PAM by single methyl substitution. Opposite pathway-response outcomes expected.
Functional mode must be verified; PAM substitution would reverse experimental interpretation.
Allosteric modulation Functional conversion NMDA receptor Positive allosteric modulator

Subunit Selectivity: GluN2A vs. GluN2C/D

Within the NMDAR allosteric modulator family, distinct subunit selectivity profiles are achievable. UBP608 is a GluN2A-selective inhibitor, while UBP512 acts as an inhibitor of GluN2C and GluN2D receptors (IC50 ~46-51 µM) and a weak potentiator of GluN2A [1][2]. This difference in subunit targeting is critical for studies where the specific NMDAR subtype dictates physiological or pathological responses.

Subunit Targeting: GluN2A vs. GluN2C/D
Cross-study
UBP608 primary target: GluN2A
UBP512 targets: GluN2C (~51 µM) and GluN2D (~46 µM); weak GluN2A potentiator
Completely divergent subunit profiles. Compound selection must match target subunit of interest.
Off-target GluN2C/D modulation may confound results if wrong tool selected.
NMDA receptor GluN2C GluN2D Subunit-selective pharmacology

Potency and Selectivity Trade-Off

While UBP618 is a more potent inhibitor of NMDARs (IC50 values of 1.8-2.4 µM across all GluN2 subunits), it is non-selective [1]. In contrast, UBP608 has a higher IC50 for GluN2A (18.6 µM) but achieves a 23-fold selectivity window over GluN2D and a >4.8-fold window over GluN2B/C [2]. This trade-off between absolute potency and subunit selectivity is a key procurement decision point. UBP608's selectivity enables specific interrogation of GluN2A-dependent processes, whereas UBP618's pan-inhibition precludes such targeted studies.

Potency vs. Selectivity Trade-Off
Head-to-head
UBP608: IC50 18.6 µM (GluN2A), 23-fold selective over GluN2D
UBP618: IC50 1.8–2.4 µM across all subunits; non-selective pan-inhibitor
Selectivity and potency trade-off. Higher potency does not imply better fit for subunit-specific studies.
Select pan-inhibition if broad NMDAR suppression is required; selectivity for pathway dissection.
IC50 Potency NMDA receptor Selectivity

Scaffold Impact on Selectivity

UBP608 is built on a coumarin-3-carboxylic acid scaffold, whereas UBP618 and UBP628 are based on a 2-naphthoic acid core [1]. Structure-activity relationship (SAR) studies demonstrate that the elimination of a hydroxyl group (as in UBP608 and UBP628) from the naphthalene-based, non-selective UBP618 leads to increased GluN2A selectivity [2]. Furthermore, the coumarin core of UBP608, with a 6-bromo substitution, provides a distinct chemical space that is less promiscuous than the naphthoic acid derivatives, resulting in the observed subunit-selective profile. This scaffold difference is not merely cosmetic; it directly dictates the compound's binding mode and selectivity.

Scaffold Impact on Selectivity
Class-level
Coumarin core with 6-bromo substitution drives GluN2A selectivity
Naphthoic acid derivatives (UBP618/UBP628) exhibit broader subunit promiscuity
Scaffold class may determine selectivity breadth. Data to verify for specific SAR expansion campaigns.
SAR inference based on electrophysiological data from recombinant systems.
Structure-activity relationship Coumarin Naphthoic acid Molecular scaffold

UBP608 Application Scenarios


Synaptic Plasticity and Learning

UBP608's 23-fold selectivity for GluN2A over GluN2D makes it an essential tool for isolating the role of GluN2A-containing NMDARs in hippocampal long-term potentiation (LTP) and long-term depression (LTD). Using a non-selective NAM like UBP618 would inhibit all NMDAR subtypes, obscuring the specific contribution of GluN2A [1]. In contrast, UBP608 allows researchers to selectively suppress GluN2A-mediated currents and observe the resulting changes in synaptic strength, providing a clearer understanding of this subunit's function in learning and memory [2].

Neurotoxicity in Ischemia and Stroke

Excessive activation of NMDARs is a key driver of excitotoxic neuronal death following stroke. Evidence suggests that GluN2A-containing receptors may play a distinct role in mediating cell survival versus death signals [1]. UBP608's ability to selectively inhibit GluN2A receptors, without affecting other GluN2 subtypes, enables researchers to specifically test whether blocking this particular subunit confers neuroprotection in in vitro (e.g., oxygen-glucose deprivation) or in vivo models of cerebral ischemia. This targeted approach is not possible with pan-inhibitors like UBP618 or with PAMs like UBP714 [2].

Subunit-Selective NAM Development

The coumarin-3-carboxylic acid scaffold of UBP608 represents a validated chemical starting point for medicinal chemistry campaigns aimed at developing more potent and selective GluN2A NAMs [1]. Its distinct selectivity profile, achieved via a 6-bromo substitution and a non-competitive allosteric mechanism, provides a blueprint for structure-activity relationship (SAR) expansion [2]. For pharmaceutical research programs targeting disorders where GluN2A overactivity is implicated (e.g., epilepsy, neuropathic pain, depression), UBP608 serves as a key reference compound and a scaffold for hit-to-lead optimization, offering a pathway to novel therapeutics that avoid the side effects associated with non-selective NMDAR blockade [3].

Negative Control for PAM Studies

Given that a single methyl substitution converts the NAM UBP608 into the PAM UBP714, it is crucial to use the correct compound as a control when studying NMDAR positive allosteric modulation [1]. UBP608 serves as an ideal negative control for experiments involving UBP714 or other NMDAR PAMs. Using a different NAM (e.g., UBP618) would introduce confounding variables due to its distinct selectivity and potency profile. UBP608, as the direct NAM analog of UBP714, provides the most rigorous control for demonstrating that observed effects are truly due to potentiation rather than inhibition [2].

Application
Selection Property
Validation Focus
Synaptic Plasticity Research
GluN2A subunit-selective NAM
GluN2A-dependent LTP/LTD endpoint isolation
Ischemia Model Research
Subunit-specific excitotoxicity modulation
Excitotoxicity endpoint monitoring in OGD or in vivo models
Medicinal Chemistry SAR
Coumarin scaffold with defined NAM profile
Allosteric-site SAR expansion and selectivity optimization
PAM Study Negative Control
Direct NAM analog of UBP714 PAM
Functional mode specificity verification in potentiation assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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